molecular formula C16H22F2O B13417411 trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene CAS No. 415915-41-2

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene

Cat. No.: B13417411
CAS No.: 415915-41-2
M. Wt: 268.34 g/mol
InChI Key: BHXVWJXGODUILD-UHFFFAOYSA-N
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Description

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene: is an organic compound characterized by its unique structural features, including an ethoxy group, an ethyl-cyclohexyl group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene typically involves multi-step organic reactions. The process may start with the preparation of the benzene ring, followed by the introduction of the ethoxy group, the ethyl-cyclohexyl group, and the fluorine atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzene ring.

Scientific Research Applications

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The ethoxy and ethyl-cyclohexyl groups, along with the fluorine atoms, contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene
  • trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-benzene
  • trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2-fluoro-benzene

Uniqueness

trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have only one or no fluorine atoms.

Properties

CAS No.

415915-41-2

Molecular Formula

C16H22F2O

Molecular Weight

268.34 g/mol

IUPAC Name

1-ethoxy-4-(4-ethylcyclohexyl)-2,3-difluorobenzene

InChI

InChI=1S/C16H22F2O/c1-3-11-5-7-12(8-6-11)13-9-10-14(19-4-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3

InChI Key

BHXVWJXGODUILD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F

Origin of Product

United States

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